amine CAS No. 937667-47-5](/img/structure/B2984697.png)

[(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

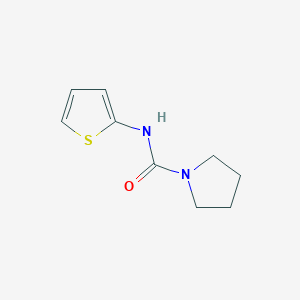

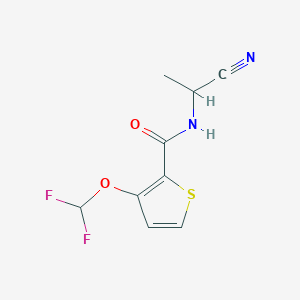

(3-Methylthiophen-2-yl)methyl)(propan-2-yl)amine, also known as MTPA, is an organic compound that has been studied for its potential applications in different areas of science and medicine. It is a derivative of thiophene, a five-membered ring containing a sulfur atom, and is composed of a methylthiophene ring, two methyl groups, and a propan-2-yl group. MTPA has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology, as well as its potential use as a drug.

Applications De Recherche Scientifique

[(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In vivo studies have been conducted to evaluate its potential use as a drug, as well as its potential applications in the treatment of various diseases and conditions. In vitro studies have been conducted to evaluate its potential use as a therapeutic agent and its potential effects on different biological systems.

In Vivo

In vivo studies have been conducted to evaluate the potential use of [(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine as a drug. These studies have focused on its potential use in the treatment of various diseases and conditions, such as cancer, diabetes, and neurological disorders. The results of these studies have shown that this compound has potential therapeutic effects in both humans and animals.

In Vitro

In vitro studies have been conducted to evaluate the potential effects of [(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine on different biological systems. These studies have focused on its potential effects on cell growth, gene expression, and protein expression. The results of these studies have shown that this compound has potential effects on a variety of biological systems.

Mécanisme D'action

Target of Action

The primary targets of (3-Methylthiophen-2-yl)methylamine are currently unknown. This compound is a derivative of thiophene, which is known to have a wide range of therapeutic properties . .

Mode of Action

The mode of action of (3-Methylthiophen-2-yl)methylamineAs a thiophene derivative, it may share some of the biological and physiological functions of other thiophene compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .

Biochemical Pathways

The biochemical pathways affected by (3-Methylthiophen-2-yl)methylamineGiven the wide range of therapeutic properties of thiophene compounds , it is likely that this compound affects multiple pathways

Result of Action

The molecular and cellular effects of (3-Methylthiophen-2-yl)methylamineAs a thiophene derivative, it may share some of the effects of other thiophene compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (3-Methylthiophen-2-yl)methylamine is not well-documented Factors such as temperature, pH, and the presence of other compounds can influence the action of a compound

Activité Biologique

[(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine has been studied for its potential biological activity. Studies have shown that this compound has potential anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to have potential effects on cell growth, gene expression, and protein expression.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can affect the expression of certain proteins and genes, as well as the activity of certain enzymes. It has also been shown to have potential effects on cell growth, cell death, and cell differentiation.

Avantages Et Limitations Des Expériences En Laboratoire

The use of [(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine in laboratory experiments has several advantages and limitations. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it has been shown to have potential effects on a variety of biological systems. However, its mechanism of action is not yet fully understood, and its effects on certain biological systems may not be consistent or predictable.

Orientations Futures

The potential applications of [(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine are still being explored, and there are a number of future directions that could be taken. These include the development of new synthesis methods, the evaluation of its potential use in the treatment of various diseases and conditions, the exploration of its potential effects on different biological systems, and the development of new pharmacological agents based on this compound. Additionally, further research could be conducted to explore the mechanism of action of this compound, as well as its potential effects on biochemical and physiological processes.

Méthodes De Synthèse

[(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine has been synthesized through a variety of methods, including the use of catalytic hydrogenation, amination, and condensation reactions. The most commonly used method is the Friedel-Crafts alkylation reaction, which involves the use of a Lewis acid catalyst and an alkyl halide. This reaction produces this compound in high yields and is relatively simple and inexpensive. Other methods of synthesis include the use of a Grignard reagent, a nucleophilic substitution reaction, and a Williamson ether synthesis.

Propriétés

IUPAC Name |

N-[(3-methylthiophen-2-yl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-7(2)10-6-9-8(3)4-5-11-9/h4-5,7,10H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXWKQPRAOWJIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CNC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2984623.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2984629.png)

![3-(3-Chlorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2984631.png)

![(Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2984632.png)

![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2984633.png)

![4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2984637.png)